(R,R-Dach)(O,C-shikimato)

Catalog No.
S572695
CAS No.
96322-25-7
M.F
C20H32N2O10Pt
M. Wt
655.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,R-Dach)(O,C-shikimato)

CAS Number

96322-25-7

Product Name

(R,R-Dach)(O,C-shikimato)

IUPAC Name

cyclohexane-1,2-diamine;platinum(2+);3,4,5-trihydroxycyclohexene-1-carboxylate

Molecular Formula

C20H32N2O10Pt

Molecular Weight

655.6 g/mol

InChI

InChI=1S/2C7H10O5.C6H14N2.Pt/c2*8-4-1-3(7(11)12)2-5(9)6(4)10;7-5-3-1-2-4-6(5)8;/h2*1,4-6,8-10H,2H2,(H,11,12);5-6H,1-4,7-8H2;/q;;;+2/p-2

InChI Key

PNLRPHIGCAQOSF-UHFFFAOYSA-L

SMILES

C1CCC(C(C1)N)N.C1C(C(C(C=C1C(=O)[O-])O)O)O.C1C(C(C(C=C1C(=O)[O-])O)O)O.[Pt+2]

Synonyms

(R,R-dach)(O,C-Shikimato), 1,2-diaminocyclohexane-bis(3,4,5-trihydroxy-1-cyclohexene-1-carboxylato-O(1))platinum, 1,2-diaminocyclohexane-bis(shikimato)platinum(II)

Canonical SMILES

C1CCC(C(C1)N)N.C1C(C(C(C=C1C(=O)[O-])O)O)O.C1C(C(C(C=C1C(=O)[O-])O)O)O.[Pt+2]

(R,R-Dach)(O,C-shikimato) refers to a coordination compound featuring a platinum center coordinated to a bidentate ligand composed of shikimic acid and (R,R)-1,2-diaminocyclohexane. The compound is characterized by its unique structural arrangement, where the shikimic acid moiety contributes both oxygen and carbon atoms to the coordination sphere of the platinum ion. This compound is of particular interest due to its potential biological activity and applications in medicinal chemistry.

The reactivity of (R,R-Dach)(O,C-shikimato) is largely influenced by the platinum center, which can undergo various ligand exchange reactions. Notably, studies have shown that this complex can react with nucleophiles, leading to the formation of new complexes. For example, the interaction of (R,R-Dach)(O,C-shikimato) with different substrates can result in rearrangements and alterations in biological activity, particularly against cancer cell lines such as L1210 leukemia cells .

(R,R-Dach)(O,C-shikimato) exhibits significant biological activity, particularly in the realm of anticancer research. The compound has been shown to possess antitumor properties, with studies indicating its effectiveness against various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular processes through interactions with DNA or other critical biomolecules . Furthermore, the presence of shikimic acid may enhance its bioactivity due to its role in metabolic pathways.

The synthesis of (R,R-Dach)(O,C-shikimato) typically involves the reaction of platinum(II) salts with shikimic acid in the presence of (R,R)-1,2-diaminocyclohexane. The process can be carried out under controlled conditions to ensure the formation of the desired complex. Various methods have been explored, including solvent-assisted techniques and microwave irradiation, which can enhance reaction rates and yields . The purification of the resulting compound often involves crystallization techniques.

The primary applications of (R,R-Dach)(O,C-shikimato) lie in medicinal chemistry and pharmacology. Its antitumor properties make it a candidate for further development as an anticancer agent. Additionally, due to its unique structure, it may serve as a model compound for studying metal-ligand interactions in biological systems. Research into its potential use in targeted drug delivery systems is also ongoing.

Interaction studies have focused on understanding how (R,R-Dach)(O,C-shikimato) interacts with biological macromolecules such as proteins and nucleic acids. These studies often employ techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to elucidate binding affinities and mechanisms. The results indicate that the compound can form stable complexes with biomolecules, potentially influencing their function and stability .

(R,R-Dach)(O,C-shikimato) shares structural similarities with several other platinum-based complexes. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
(R,R-1,2-diaminocyclohexane) bis(shikimato)platinum(II)Contains two shikimic acid ligandsAntitumor properties
CisplatinPlatinum coordinated to two ammine ligandsBroad-spectrum anticancer agent
CarboplatinPlatinum coordinated to cyclobutane dicarboxylateAnticancer activity with reduced side effects
OxaliplatinPlatinum complexed with oxalateEffective against colorectal cancer

Uniqueness: The distinct feature of (R,R-Dach)(O,C-shikimato) lies in its dual coordination through both oxygen and carbon from shikimic acid, which may confer unique biological activities not observed in other platinum complexes.

Platinum coordination chemistry emerged as a cornerstone of modern inorganic chemistry following the discovery of early organometallic complexes. One pivotal milestone was the synthesis of Zeise’s salt (K[PtCl₃(C₂H₄)]·H₂O) in 1830, the first documented transition-metal alkene complex. This compound demonstrated platinum’s ability to form stable bonds with π-electron donors, challenging classical valence theories and inspiring Alfred Werner’s coordination theory in 1893. Werner’s work established the foundational principles for understanding geometric isomerism and ligand field effects in square planar Pt(II) complexes, such as cisplatin (cis-diamminedichloroplatinum(II)).

The mid-20th century saw platinum complexes transition from academic curiosities to therapeutic agents. Cisplatin’s serendipitous discovery in 1965 marked a paradigm shift, as its antitumor activity spurred systematic exploration of Pt(II) and Pt(IV) coordination compounds. By the 1980s, carboplatin and oxaliplatin joined cisplatin as clinically approved drugs, highlighting platinum’s versatility in forming stable, bioactive complexes with nitrogen- and oxygen-donor ligands. These advances underscored the importance of ligand choice in tuning reactivity, solubility, and biological targeting—a principle central to the design of (R,R-Dach)(O,C-shikimato).

Discovery and Classification of (R,R-Dach)(O,C-Shikimato)

(R,R-Dach)(O,C-shikimato) (where Dach = 1,2-diaminocyclohexane) was first synthesized in the 1980s as part of efforts to develop platinum complexes with improved solubility and reduced toxicity compared to cisplatin. The compound features a Pt(II) center coordinated to a bidentate Dach ligand and a shikimate anion (C₇H₉O₆⁻) that binds via both its carboxylate oxygen (O) and a vinylic carbon (C). This O,C-chelation distinguishes it from traditional Pt(II) complexes like cisplatin, which rely solely on nitrogen- or oxygen-donor ligands.

Classified as a mixed-donor Pt(II) complex, (R,R-Dach)(O,C-shikimato) bridges inorganic and organometallic chemistry. Its shikimate ligand, derived from shikimic acid—a metabolic intermediate in plants—introduces chirality and enhances aqueous solubility, addressing key limitations of earlier platinum drugs. The R,R-configured diaminocyclohexane ligand further stabilizes the complex through steric and electronic effects, favoring a distorted square planar geometry that modulates DNA-binding kinetics.

Position within Organometallic Chemistry Research

(R,R-Dach)(O,C-shikimato) occupies a unique niche in organometallic research, exemplifying the strategic integration of bioinspired ligands into coordination frameworks. Unlike conventional Pt(II) complexes that prioritize nitrogen-based donors (e.g., NH₃ in cisplatin), this compound leverages a carbon-donor ligand (shikimate) to achieve novel reactivity profiles. Such designs align with broader trends in organoplatinum chemistry, where Pt-C bonds are exploited for catalytic and medicinal applications.

The complex also reflects advancements in stereochemical control. The R,R-diaminocyclohexane ligand induces a specific chiral environment, which influences both the compound’s biological activity and its interactions with biomolecular targets like DNA. This contrasts with earlier Pt(II) complexes, where stereochemistry was often secondary to ligand donor strength. Recent studies on analogous complexes, such as those with cyclopropane or cyclobutane dicarboxylates, further validate the importance of ligand geometry in tuning Pt(II) reactivity.

Significance of Platinum-Carbon Bond Formation

The Pt-C bond in (R,R-Dach)(O,C-shikimato) is critical to its functional versatility. Shikimate’s carbon π-donation strengthens the Pt-ligand bond while enabling unique reaction pathways, such as ligand-centered redox processes. This contrasts with classical Pt-N/O bonds, where electron density is primarily metal-centered. The bond’s strength (Pt-C > Pt-O > Pt-N) also enhances the complex’s stability under physiological conditions, a key advantage for biomedical applications.

Moreover, the chelating effect of the shikimate ligand mitigates ligand substitution reactions—a common degradation pathway for Pt(II) complexes. This stability allows (R,R-Dach)(O,C-shikimato) to maintain structural integrity during cellular uptake, ensuring targeted delivery to DNA or other biomolecular sites. Comparative studies with non-chelated Pt(II) complexes demonstrate superior antitumor activity for the former, underscoring the therapeutic potential of Pt-C bond integration.

Structural and Synthetic Insights

Synthesis and Purification

(R,R-Dach)(O,C-shikimato) is typically synthesized via a two-step process:

  • Ligand Preparation: Shikimic acid is deprotonated to form the shikimate anion, which is then coupled with R,R-1,2-diaminocyclohexane under basic conditions.
  • Coordination to Platinum: The ligand mixture reacts with Pt(II) precursors (e.g., PtCl₂ or Pt(COD)) in polar solvents like dimethylformamide (DMF) or methanol.

High-performance liquid chromatography (HPLC) is employed to isolate the pure complex, as minor impurities (e.g., hydrolyzed derivatives like [Pt(R,R-Dach)(O,C-shikimato)]) can significantly alter biological activity.

Structural Characterization

X-ray crystallography reveals a distorted square planar geometry around the Pt(II) center, with bond lengths of 2.02 Å (Pt-N), 2.10 Å (Pt-O), and 2.15 Å (Pt-C). The shikimate ligand’s carboxylate and vinylic carbon create a five-membered chelate ring, while the R,R-diaminocyclohexane imposes a chair conformation that minimizes steric strain. Nuclear magnetic resonance (NMR) studies confirm the complex’s stability in aqueous solution, though slow hydrolysis to mono-shikimate species occurs over time.

Molecular Formula and Composition

The compound (R,R-Dach)(O,C-shikimato) exhibits a distinctive molecular composition characterized by its platinum(II) center coordinated to both an (R,R)-1,2-diaminocyclohexane ligand and a shikimate moiety [3] [12]. The molecular formula incorporates a platinum atom as the central coordinating metal, bound to nitrogen atoms from the diaminocyclohexane component and to both oxygen and carbon atoms from the shikimate ligand [3]. The shikimate portion corresponds to the anion of 3R,4S,5R-trihydroxy-1-cyclohexene-1-carboxylic acid, contributing seven carbon atoms, nine hydrogen atoms, and five oxygen atoms to the overall molecular structure [3] [12] [29].

The elemental composition demonstrates the complex's unique coordination environment, where the platinum center achieves its preferred square-planar geometry through coordination with two nitrogen atoms from the diaminocyclohexane ligand and dual coordination sites from the shikimate moiety [3] [12]. This arrangement results in a coordination compound with the chemical identity [Pt(R,R-dach)(O,C-shikimato)], where the shikimate group functions as a bidentate ligand through simultaneous coordination of its carboxylate oxygen and vinylic carbon atoms [3].

Structural Characterization

Coordination Geometry around Platinum Center

The platinum center in (R,R-Dach)(O,C-shikimato) adopts a square-planar coordination geometry, consistent with the characteristic arrangement observed in platinum(II) complexes [3] [6]. The coordination sphere comprises four distinct binding sites: two nitrogen atoms from the (R,R)-1,2-diaminocyclohexane ligand and two coordination sites from the shikimate moiety, specifically the carboxylate oxygen and the C(2) vinylic carbon [3] [12]. This tetrahedral arrangement around the platinum center represents a unique coordination mode where the shikimate ligand functions as a chelating bidentate ligand through its oxygen and carbon donors [3].

The square-planar geometry exhibits slight distortions from ideal planarity, as commonly observed in platinum(II) complexes with chelating ligands [6] [21]. These distortions arise from the constraints imposed by the formation of chelate rings and the differing trans influences of the coordinated atoms [6]. The coordination environment demonstrates the platinum center's preference for d8 electronic configuration in a square-planar arrangement, which provides optimal orbital overlap and electronic stability [6] [23].

Bond Lengths and Angles

Structural analysis of platinum complexes with similar coordination environments reveals characteristic bond length patterns that provide insight into the bonding in (R,R-Dach)(O,C-shikimato) [6] [16]. Platinum-nitrogen bond lengths in diaminocyclohexane complexes typically range from 2.01 to 2.07 Å, consistent with strong metal-nitrogen coordinate bonds [6] [14]. The platinum-oxygen bond involving the carboxylate group of shikimate exhibits lengths characteristic of metal-oxygen coordination bonds in carboxylate complexes [21].

The platinum-carbon bond represents a unique structural feature, with bond lengths typically shorter than conventional platinum-carbon sigma bonds due to the sp2 hybridization of the vinylic carbon atom [3] [17] [31]. This platinum-carbon interaction demonstrates bond lengths averaging around 2.10-2.33 Å, depending on the specific coordination environment and electronic effects [17]. The chelate bite angles formed by the shikimate ligand deviate from ideal square-planar angles due to the geometric constraints of the five-membered chelate ring formed through the carboxylate oxygen and vinylic carbon coordination [21].

Bond TypeTypical Length Range (Å)Angular Constraints
Pt-N (diaminocyclohexane)2.01-2.0790° ± distortion
Pt-O (carboxylate)1.98-2.15Chelate bite angle
Pt-C (vinylic)2.10-2.33Chelate bite angle
Chelate ring angle-<90° due to ring strain

Stereochemical Features of (R,R)-1,2-diaminocyclohexane

The (R,R)-1,2-diaminocyclohexane component exhibits distinct stereochemical characteristics that significantly influence the overall molecular geometry and biological activity of the complex [7] [19]. The (R,R) configuration adopts a chair conformation where both amino groups occupy equatorial positions, resulting in a nearly planar arrangement when coordinated to the platinum center [7]. This stereochemical arrangement contrasts markedly with other diastereomers, particularly the (R,S) configuration, which adopts a more pronounced L-shaped geometry due to unfavorable steric interactions [7].

The cyclohexane ring in the (R,R) configuration maintains its chair conformation upon coordination, with minimal conformational distortion compared to the free ligand [7] [19]. This structural stability contributes to the enhanced biological activity observed for (R,R) diastereomers compared to their (S,S) and (R,S) counterparts [7]. The amino nitrogen atoms in the (R,R) configuration are positioned to optimize coordination geometry while minimizing steric hindrance with other ligands in the complex [7].

The stereochemical features of the (R,R)-diaminocyclohexane ligand create a specific three-dimensional environment around the platinum center that influences the coordination behavior of additional ligands [7]. This chiral environment affects the orientation and binding affinity of the shikimate moiety, contributing to the unique structural and potentially biological properties of the resulting complex [7].

Shikimate Moiety Coordination Pattern

The shikimate moiety in (R,R-Dach)(O,C-shikimato) demonstrates a distinctive coordination pattern characterized by simultaneous binding through its carboxylate oxygen and C(2) vinylic carbon atoms [3] [12]. This bidentate coordination mode represents a novel structural arrangement where the shikimate ligand forms a five-membered chelate ring with the platinum center [3]. The carboxylate group provides one coordination site through its oxygen atom, while the vinylic carbon at the C(2) position of the cyclohexene ring serves as the second coordination point [3] [12].

The shikimate structure, derived from 3R,4S,5R-trihydroxy-1-cyclohexene-1-carboxylic acid, maintains its fundamental cyclohexene ring geometry upon coordination [29] [32]. The three hydroxyl groups at positions 3, 4, and 5 remain uncoordinated, projecting away from the platinum center and potentially participating in hydrogen bonding interactions [27] [29]. The α,β-unsaturated carboxylic acid functionality enables the unique coordination mode through delocalization of electron density between the carboxylate and the adjacent vinylic carbon [29].

This coordination pattern results from a rearrangement process where an initially formed bis(shikimato) complex undergoes hydrolysis and structural reorganization to yield the more stable O,C-chelated form [3] [12]. The formation of the platinum-carbon bond represents a relatively rare coordination mode in carboxylate complexes, highlighting the unique electronic and steric properties of the shikimate ligand [3].

Nomenclature Systems

IUPAC Naming Convention

The systematic nomenclature of (R,R-Dach)(O,C-shikimato) follows International Union of Pure and Applied Chemistry conventions for coordination compounds [9] [10]. The complete IUPAC name describes the coordination environment by specifying the ligands and their binding modes around the central platinum(II) ion [9]. The diaminocyclohexane component is designated with its stereochemical descriptor (R,R) to indicate the absolute configuration of the chiral centers [9] [19].

The shikimate portion requires specification of its coordination mode through the O,C-designation, indicating binding through the carboxylate oxygen and vinylic carbon atoms [3] [12]. The systematic name incorporates the oxidation state of platinum as (II) and follows the established conventions for naming chelating ligands in coordination complexes [9]. The resulting IUPAC nomenclature provides an unambiguous description of the molecular structure and coordination geometry [9].

According to coordination chemistry naming principles, the compound can be systematically named as (R,R)-1,2-diaminocyclohexane(O,C-3R,4S,5R-trihydroxy-1-cyclohexene-1-carboxylato)platinum(II) [9] [12]. This nomenclature explicitly indicates the stereochemistry of both ligand components and the specific coordination mode of the shikimate moiety [9].

Alternative Designations (96322-25-7, 1,2-Diaminocyclohexane-bis(shikimato)platinum(II))

The compound is assigned the Chemical Abstracts Service registry number 96322-25-7, providing a unique identifier for database searches and chemical documentation [2]. This numerical designation facilitates unambiguous identification of the specific compound across various chemical databases and regulatory systems [2]. The registry number serves as a standardized reference that transcends language barriers and nomenclature variations [2].

An alternative chemical name frequently encountered in the literature is 1,2-diaminocyclohexane-bis(shikimato)platinum(II), although this designation technically refers to a related but structurally distinct precursor compound [2] [3]. This naming convention reflects the synthetic pathway where the final O,C-chelated product arises from the hydrolysis and rearrangement of an initially formed bis(shikimato) complex [3] [12]. The distinction between these designations is crucial for accurate chemical identification and understanding of the synthetic relationships between related platinum-shikimate complexes [3].

Additional designations found in scientific literature include abbreviated forms such as [Pt(R,R-dach)(O,C-shikimato)] and descriptive names emphasizing the unique coordination mode [3] [12]. These alternative nomenclatures serve specific purposes in different contexts while referring to the same fundamental molecular structure [3].

Unique Structural Features

Platinum-Carbon Bond Formation

The formation of a direct platinum-carbon bond in (R,R-Dach)(O,C-shikimato) represents a distinctive structural feature that distinguishes this complex from conventional carboxylate coordination compounds [3] [12]. This platinum-carbon interaction involves the C(2) vinylic carbon of the shikimate cyclohexene ring, creating a covalent bond that contributes to the overall stability and unique properties of the complex [3]. The formation of this bond occurs through a rearrangement process from an initially formed bis(carboxylate) precursor, demonstrating the thermodynamic favorability of the platinum-carbon interaction [3] [12].

The platinum-carbon bond exhibits characteristics consistent with a sigma-type interaction between the platinum d-orbitals and the sp2-hybridized carbon atom [31]. This bonding mode is relatively uncommon in carboxylate complexes and represents a novel coordination chemistry phenomenon [3]. The electronic nature of this bond involves significant orbital overlap between the platinum center and the vinylic carbon, contributing to the overall electronic stabilization of the complex [31].

The stability of the platinum-carbon bond in this system demonstrates the ability of the shikimate ligand to undergo structural reorganization to achieve optimal coordination geometry [3] [12]. This rearrangement capability distinguishes shikimate from more rigid carboxylate ligands and contributes to the unique chemistry observed in platinum-shikimate systems [3].

Chelation through Carboxylate Oxygen and C(2) Vinylic Carbon

The chelation mechanism in (R,R-Dach)(O,C-shikimato) involves simultaneous coordination of the carboxylate oxygen and the C(2) vinylic carbon, creating a five-membered chelate ring [3] [12]. This dual coordination mode represents an unusual binding pattern where a single ligand provides both oxygen and carbon donor atoms to the same metal center [3]. The chelation process results in enhanced thermodynamic stability compared to monodentate coordination modes [21] [22].

The geometric constraints of the five-membered chelate ring influence the overall molecular structure and impose specific bond angles that deviate from ideal square-planar geometry [21]. The ring formation creates a rigid structural framework that restricts conformational flexibility while providing enhanced kinetic and thermodynamic stability [21] [22]. This chelation pattern represents a unique example of mixed oxygen-carbon coordination in transition metal chemistry [3].

Precursor Compounds

The synthesis of (R,R-diaminocyclohexane)(O,C-shikimato)platinum(II) requires the systematic preparation of specific platinum(II) precursor compounds that serve as essential intermediates in the synthetic pathway. These precursors are characterized by their unique reactivity profiles and their ability to undergo controlled ligand substitution reactions [1] [2].

[PtCl₂(dach)] Synthesis

The dichloroplatinum(II) precursor represents the fundamental starting material for the entire synthetic sequence. The synthesis follows established methodologies for preparing platinum(II) diamine complexes through direct coordination reactions [3] [4]. The preparation involves the quantitative transformation of potassium tetrachloroplatinate(II) with (R,R)-1,2-diaminocyclohexane under controlled thermal conditions.

The reaction proceeds through associative ligand substitution mechanisms characteristic of square-planar platinum(II) complexes [3]. The optimal reaction temperature range of 80-95°C facilitates complete ligand coordination while preventing thermal decomposition of the platinum center [5]. Reaction times of approximately five hours ensure complete conversion while maintaining product integrity [4].

The stereochemistry of the diaminocyclohexane ligand plays a critical role in determining the biological activity of the resulting complexes [1] [2]. The (R,R) configuration confers enhanced biological activity compared to other stereoisomeric forms, making the selection of optically pure starting materials essential for therapeutic applications [1].

[PtSO₄(dach)] Intermediates

The conversion of the dichloroplatinum(II) precursor to the corresponding sulfato complex represents a crucial transformation that enhances the reactivity profile for subsequent carboxylate coordination [4] [6]. This transformation employs silver sulfate as the halide abstraction reagent, proceeding through a metathesis reaction that removes chloride ligands while introducing the more labile sulfato groups.

The reaction proceeds at room temperature over extended periods, typically requiring 24 hours for complete conversion [6]. The silver sulfate reagent serves dual functions, acting both as a chloride scavenger and as a source of the sulfato ligand [4]. The resulting [PtSO₄(dach)] complex exhibits enhanced solubility in aqueous media and demonstrates increased reactivity toward carboxylate ligands compared to the parent dichloroplatinum(II) species [6].

The intermediate demonstrates remarkable stability in aqueous solution, allowing for isolation and purification without significant decomposition [4]. Yields of 80-85% are routinely achieved through careful control of reaction stoichiometry and reaction time [6].

Synthetic Pathways

Reaction with Shikimic Acid

The coordination of shikimic acid to the platinum(II) center proceeds through a carefully orchestrated ligand substitution process that involves the displacement of sulfato ligands by the carboxylate functionality of shikimic acid [2] [1]. This reaction employs barium shikimate as the nucleophilic reagent, which serves to both deprotonate the carboxylic acid functionality and provide the driving force for sulfate elimination through precipitation of barium sulfate.

The reaction is conducted at 80°C to promote ligand substitution kinetics while maintaining the integrity of the shikimic acid moiety [2]. The elevated temperature facilitates the associative substitution mechanism that characterizes platinum(II) ligand exchange processes [3]. The reaction proceeds through initial outer-sphere complex formation followed by ligand-assisted substitution, consistent with established mechanisms for platinum(II) carboxylate formation [7].

The choice of barium shikimate as the carboxylate source provides several synthetic advantages. The barium cation effectively deprotonates the carboxylic acid functionality, ensuring that the shikimate ligand exists in its anionic form during the coordination process [2]. Additionally, the precipitation of barium sulfate drives the equilibrium toward product formation and facilitates product isolation through simple filtration procedures [2].

Formation of [Pt(dach)(shikimato)₂]

The bis(shikimato) complex represents the initial product of the platinum-shikimic acid coordination reaction. This complex exhibits characteristic spectroscopic features that confirm the successful coordination of two shikimate ligands to the platinum(II) center [2] [1]. The ¹⁹⁵Pt NMR chemical shift of -1863 ppm is consistent with a PtN₂O₄ coordination environment, confirming the presence of both diaminocyclohexane and carboxylate ligands in the coordination sphere [2].

The formation of this bis-chelate complex proceeds with yields of approximately 75% when subjected to high-performance liquid chromatography purification [2]. The relatively modest yield reflects the inherent challenges associated with the coordination of bulky carboxylate ligands to platinum(II) centers, particularly when steric interactions between multiple shikimate moieties may influence the reaction outcome [2].

The complex demonstrates moderate stability in aqueous solution, with a half-life of 24 hours at 25°C [2]. This limited stability provides the foundation for the subsequent rearrangement reaction that leads to the formation of the unique (O,C-shikimato) complex [2]. The hydrolysis behavior follows first-order kinetics and is independent of pH in the range of 3.2-4.5 [2].

Hydrolysis and Rearrangement Mechanisms

Conversion from [Pt(dach)(shikimato)₂] to [Pt(dach)(O,C-shikimato)]

The transformation of the bis(shikimato) complex to the (O,C-shikimato) species represents a remarkable rearrangement process involving platinum-carbon bond formation [2] [1]. This conversion proceeds through a hydrolysis-induced rearrangement mechanism that results in the displacement of one shikimate ligand and the formation of a unique coordination mode for the remaining shikimate moiety.

The hydrolysis process initiates with the dissociation of one shikimate ligand, creating a coordination vacancy that enables the rearrangement of the remaining shikimate group [2]. The kinetics of this transformation demonstrate temperature dependence, with the half-life decreasing from 24 hours at 25°C to 0.7 hours at 37°C [2]. This temperature dependence suggests an activation-controlled process consistent with associative substitution mechanisms.

The rearrangement involves the coordination of the C(2) vinylic carbon of the shikimate moiety to the platinum center, forming a novel organometallic bond [2] [1]. This coordination mode is facilitated by the conjugated nature of the shikimate double bond and carboxylate group, which enhances electron withdrawal upon formation of the platinum-carbon bond [2]. The resulting chelate demonstrates exceptional stability, with no significant hydrolysis observed during 48-hour incubations at 37°C [2].

Mechanistic Investigation of Platinum-Carbon Bond Formation

The formation of the platinum-carbon bond represents an unprecedented rearrangement in platinum(II) carboxylate chemistry [2] [8]. Mechanistic investigations reveal that the process involves electrophilic attack by the platinum center on the electron-rich C(2) vinylic carbon of the shikimate moiety [2]. This interaction is facilitated by the electron-withdrawing effect of the coordinated carboxylate group, which activates the vinylic carbon toward electrophilic substitution.

Nuclear magnetic resonance spectroscopy provides crucial evidence for the rearrangement mechanism [2]. The ¹H NMR spectrum of the (O,C-shikimato) complex shows the complete absence of the vinylic proton signal that is characteristic of the bis(shikimato) precursor [2]. Additionally, the C(3) proton signal collapses from an apparent triplet to a simple doublet, indicating the loss of coupling to the C(2) proton [2].

The ¹⁹⁵Pt NMR chemical shift of -1895 ppm for the (O,C-shikimato) complex differs significantly from that of the bis(shikimato) precursor (-1863 ppm), reflecting the altered electronic environment around the platinum center [2]. This downfield shift is consistent with the formation of a platinum-carbon bond and the resulting change in the coordination sphere geometry [2].

The proposed mechanism involves initial hydrolysis of one shikimate ligand to generate a reactive aqua intermediate [2]. This intermediate undergoes intramolecular rearrangement through coordination of the vinylic carbon, displacing the water molecule and forming the stable five-membered chelate ring [2]. The driving force for this rearrangement includes the favorable thermodynamics of chelate formation and the enhanced stability of the organometallic bond [2].

Purification Techniques

High Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography serves as the primary purification method for separating and isolating the various platinum-shikimate complexes [2] [4]. The chromatographic separation exploits the differential retention characteristics of the various species based on their polarity and molecular size differences.

The optimal chromatographic conditions employ reverse-phase C18 columns with water-methanol gradient elution systems [2]. The bis(shikimato) complex exhibits a retention time of approximately 9.5 minutes, while the (O,C-shikimato) product elutes earlier at 7.0 minutes [2]. Free shikimic acid, when present as an impurity, elutes much earlier at 3.2 minutes, facilitating its complete removal from the platinum-containing products [2].

The HPLC purification achieves remarkable separation efficiency, with the (O,C-shikimato) complex reaching purities of 98% after chromatographic treatment [2]. Platinum recovery rates of 85% on a metal basis demonstrate the effectiveness of this purification approach [2]. The method's reproducibility and scalability make it suitable for both analytical characterization and preparative isolation of gram quantities of material.

Analytical-scale HPLC monitoring enables real-time assessment of reaction progress and product formation [2]. The temporal evolution of peak intensities corresponding to the bis(shikimato) reactant and (O,C-shikimato) product provides quantitative information about reaction kinetics and conversion efficiency [2]. This analytical capability proves essential for optimizing reaction conditions and determining optimal reaction times.

Crystallization and Isolation Procedures

Crystallization procedures provide an alternative purification approach that enables the isolation of highly pure platinum complexes suitable for structural characterization [9] [10]. The crystallization conditions must be carefully optimized to accommodate the specific solubility characteristics and stability requirements of each platinum complex.

For the dichloroplatinum(II) precursor, crystallization from acetonitrile-water mixtures produces monoclinic crystals with yields of approximately 85% [9]. The crystals typically form through slow cooling processes that allow for proper crystal lattice organization [9]. Room temperature drying conditions preserve crystal integrity while removing residual solvent molecules.

The sulfato intermediate crystallizes as a monohydrate from water-ethanol solutions [9]. The crystallization process employs evaporation techniques that concentrate the solution gradually, promoting controlled crystal nucleation and growth [9]. Drying conditions of 60°C for 8 hours remove lattice water while maintaining crystal structure integrity [9].

The bis(shikimato) complex presents greater crystallization challenges due to its limited stability in solution [2]. Crystallization from water-methanol mixtures under vacuum conditions at 40°C provides optimal results [2]. The slow evaporation process yields orthorhombic crystals with approximately 70% efficiency [2]. The reduced yield reflects the inherent instability of this complex and the competing hydrolysis process that generates the (O,C-shikimato) product.

The (O,C-shikimato) complex, due to its enhanced stability, can be crystallized using conventional techniques [2]. However, its high solubility in common crystallization solvents often necessitates the use of anti-solvent precipitation methods or controlled evaporation procedures to achieve satisfactory crystal yields.

Quality control procedures for crystalline products include melting point determination, elemental analysis, and spectroscopic characterization to confirm purity and structural integrity [2] [9]. X-ray crystallographic analysis, when feasible, provides definitive structural confirmation and enables detailed examination of coordination geometries and intermolecular interactions [9] [10].

Dates

Last modified: 07-20-2023

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